(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone
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Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Mode of Action
The mechanism of interaction between the compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone and its targets involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Pharmacokinetics
It’s worth noting that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
The compound is likely to have a wide range of biological activity due to the presence of the 1,2,4-triazole moiety .
Action Environment
It’s worth noting that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
Biochemical Analysis
Biochemical Properties
It is known that triazoles have important applications in pharmaceutical chemistry . They are stable against metabolic degradation, able to engage in hydrogen bonding, and actively involved in dipole-dipole and π-stacking interactions . These properties contribute to their enhanced biocompatibility .
Cellular Effects
It is known that triazoles can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 1,2,3-triazoles have strong stability for thermal and acid conditions .
Dosage Effects in Animal Models
It is known that many triazoles have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Metabolic Pathways
It is known that triazoles can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that triazoles can interact with transporters or binding proteins .
Subcellular Localization
It is known that triazoles can be directed to specific compartments or organelles .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-19-4-2-3-17(13-19)15-5-7-16(8-6-15)20(25)23-12-9-18(14-23)24-21-10-11-22-24/h2-8,10-11,13,18H,9,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKFDBHTSJISLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.